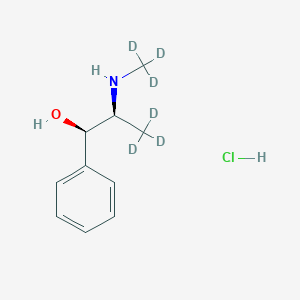
(1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) is a deuterated form of ephedrine, a naturally occurring alkaloid. This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the dimethyl groups. The deuterium labeling makes it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ephedrine.
Deuteration: The hydrogen atoms in the dimethyl groups are replaced with deuterium atoms using deuterated reagents such as deuterated methyl iodide (CD3I).
Hydrochloride Formation: The deuterated ephedrine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of (1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of ephedrine are subjected to deuteration using deuterated reagents.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Hydrochloride Formation: The purified deuterated ephedrine is then reacted with hydrochloric acid to form the hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the dimethyl groups with other functional groups.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of ephedrine in various chemical reactions.
Biology: Employed in metabolic studies to understand the biotransformation of ephedrine in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of ephedrine.
Industry: Applied in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Wirkmechanismus
The mechanism of action of (1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) involves its interaction with adrenergic receptors in the body. The compound acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, bronchodilation, and vasoconstriction. The deuterium labeling does not significantly alter the mechanism of action but can affect the metabolic stability and pharmacokinetics of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ephedrine: The non-deuterated form of (1R,2S)-(-)-Ephedrine-D6 hydrochloride.
Pseudoephedrine: A stereoisomer of ephedrine with similar pharmacological properties.
Methamphetamine: A derivative of ephedrine with potent central nervous system stimulant effects.
Uniqueness
(1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) is unique due to its deuterium labeling, which provides advantages in scientific research, such as:
Increased Metabolic Stability: Deuterium atoms are less prone to metabolic oxidation, leading to increased stability.
Enhanced Pharmacokinetics: The deuterium labeling can result in slower metabolism and longer half-life, improving the pharmacokinetic profile of the compound.
Tracer Studies: The deuterium atoms make the compound useful as a tracer in various scientific studies, allowing for precise tracking of its behavior in chemical and biological systems.
Eigenschaften
CAS-Nummer |
350820-08-5 |
|---|---|
Molekularformel |
C10H16ClNO |
Molekulargewicht |
207.73 g/mol |
IUPAC-Name |
(1R,2S)-3,3,3-trideuterio-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1/i1D3,2D3; |
InChI-Schlüssel |
BALXUFOVQVENIU-PRPOTQLESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](C1=CC=CC=C1)O)NC([2H])([2H])[2H].Cl |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
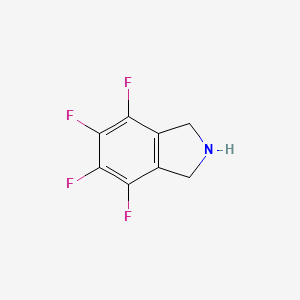
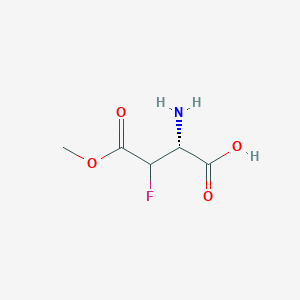
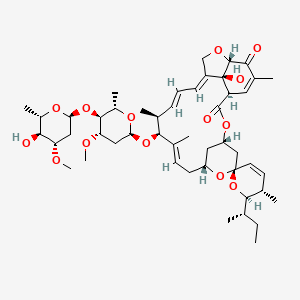

![(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13416503.png)

![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13416510.png)

![9-Fluoro-7-methylbenzo[c]acridine](/img/structure/B13416526.png)
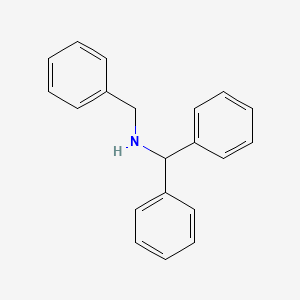
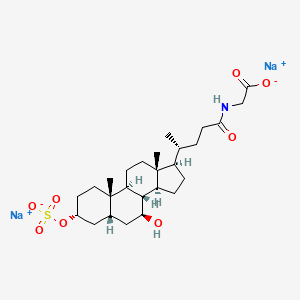

![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)
